3-(Propan-2-yl)furan-2-carboxylic acid
Description
3-(Propan-2-yl)furan-2-carboxylic acid (CAS: 18454-84-7) is a furan-derived carboxylic acid with the molecular formula C₈H₁₀O₃ and a molecular weight of 154.17 g/mol . Its structure consists of a furan ring substituted at the 3-position with an isopropyl group (-CH(CH₃)₂) and a carboxylic acid (-COOH) at the 2-position. However, analogous compounds are synthesized via catalytic methods, such as TfOH- or AlX₃-mediated reactions for furan derivatives , or carboxylation strategies involving CO₂ .
Properties
IUPAC Name |
3-propan-2-ylfuran-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-5(2)6-3-4-11-7(6)8(9)10/h3-5H,1-2H3,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGZQXYUJERMCMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(OC=C1)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18454-84-7 | |
| Record name | 3-(propan-2-yl)furan-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 3-(Propan-2-yl)furan-2-carboxylic acid can be achieved through several routes. One common method involves the radical bromination of a methyl group followed by conversion to a phosphonate intermediate and subsequent reaction with an aldehyde . Industrial production methods typically involve the use of high-temperature and high-pressure conditions to optimize yield and purity .
Chemical Reactions Analysis
3-(Propan-2-yl)furan-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Common reagents used in these reactions include N-bromosuccinimide (NBS) for bromination, triethyl phosphite for phosphonate formation, and sodium hydride (NaH) for deprotonation . Major products formed from these reactions include brominated intermediates, phosphonates, and various substituted furan derivatives .
Scientific Research Applications
3-(Propan-2-yl)furan-2-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(Propan-2-yl)furan-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The furan ring can participate in various biochemical reactions, and the carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity . The compound’s unique structure allows it to modulate enzyme activity and receptor binding, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Substituent Variations and Structural Features
The following table summarizes key structural analogs and their distinguishing features:
Physical and Spectral Properties
- 5-(3-Hydroxy-pentyl)-furan-2-carboxylic acid : Characterized as a colorless oil with UV absorption at 240 nm and 260 nm; HRESIMS confirmed molecular formula C₁₀H₁₄O₄ (error: -0.1 ppm) .
- 3-(Furan-2-yl)propanoic acid: Reported as a solid with synonyms like "furan-2-propionic acid"; IR and NMR data for similar compounds show carbonyl stretches near 1700 cm⁻¹ and furan ring proton signals at δ 6.2–7.4 ppm .
Biological Activity
3-(Propan-2-yl)furan-2-carboxylic acid, also known as isobutyric furan-2-carboxylic acid, is a compound of interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Structural Characteristics
The molecular formula of this compound is CHO, with a molecular weight of 184.24 g/mol. The structure includes a furan ring substituted with a propan-2-yl group and a carboxylic acid functional group, which contributes to its reactivity and biological interactions.
The biological activity of this compound is primarily attributed to its ability to engage in various biochemical interactions:
- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with proteins and enzymes, influencing their activity and stability.
- π-π Interactions : The furan ring allows for π-π stacking interactions, which can enhance binding affinity to biological targets.
These interactions suggest that the compound may modulate various biochemical pathways, making it a candidate for therapeutic applications.
Antimicrobial Properties
Research indicates that furan derivatives, including this compound, exhibit notable antimicrobial activity. A study highlighted that furan-2-carboxylic acids effectively inhibited the swarming and swimming of environmental bacteria at low concentrations (1.8 µg L) . This suggests potential applications in controlling bacterial infections.
Anticancer Potential
The compound's structural features may also confer anticancer properties. In silico studies have identified similar compounds as potential inhibitors of cancer cell proliferation through interaction with specific molecular targets . Further investigation into the structure-activity relationship (SAR) could reveal insights into the design of more potent anticancer agents.
Case Studies
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Study on Antimicrobial Activity :
- Objective : To evaluate the inhibitory effects of furan derivatives on bacterial motility.
- Findings : 5-Hydroxymethylfuran-2-carboxylic acid (5-HMFA) and furan-2-carboxylic acid were shown to significantly inhibit the swarming behavior of Escherichia coli at concentrations as low as 1.8 µg L. This indicates their potential use in developing antimicrobial agents .
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In Silico Analysis for Anticancer Activity :
- Objective : To explore the binding affinity of furan derivatives to cancer-related targets.
- Findings : Molecular docking studies revealed that certain furan-based compounds exhibited strong binding affinities to proteins involved in cancer progression, suggesting that derivatives of this compound could be further explored for their anticancer effects .
Applications in Medicinal Chemistry
This compound serves as a valuable building block in the synthesis of complex organic molecules, particularly in drug development. Its derivatives are being investigated for their potential therapeutic applications, including:
- Antimicrobial Agents : Targeting bacterial infections.
- Anticancer Drugs : Inhibiting tumor growth through specific molecular interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
